molecular formula C14H15NO3S B14407156 3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate CAS No. 82409-32-3

3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate

Cat. No.: B14407156
CAS No.: 82409-32-3
M. Wt: 277.34 g/mol
InChI Key: PMXMMHQUVLMJOH-UHFFFAOYSA-N
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Description

“3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” is a synthetic organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” typically involves the following steps:

    Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen.

    Introduction of the Benzoate Group: This step involves esterification reactions where benzoic acid or its derivatives react with the thiazine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the ketone group to an alcohol.

    Substitution: Various substitution reactions can occur, particularly at the benzoate group or the thiazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Pharmacology: Investigation of its potential as a drug candidate for various diseases.

    Biological Studies: Use as a probe or reagent in biochemical assays.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which “3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” exerts its effects would depend on its specific application. For instance:

    Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity.

    Catalytic Action: It may facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.

Comparison with Similar Compounds

Similar Compounds

    Thiazine Derivatives: Compounds with similar thiazine ring structures.

    Benzoate Esters: Compounds containing the benzoate ester functional group.

Uniqueness

    Structural Features: The combination of the thiazine ring and benzoate ester in a single molecule.

    Reactivity: Unique reactivity patterns due to the presence of both sulfur and nitrogen in the ring structure.

This outline provides a comprehensive overview of the compound “3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.

Properties

CAS No.

82409-32-3

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

(3-oxo-4-propan-2-yl-1,4-thiazin-2-yl) benzoate

InChI

InChI=1S/C14H15NO3S/c1-10(2)15-8-9-19-14(12(15)16)18-13(17)11-6-4-3-5-7-11/h3-10,14H,1-2H3

InChI Key

PMXMMHQUVLMJOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CSC(C1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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